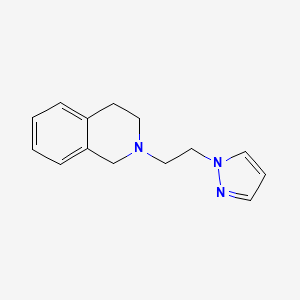

2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

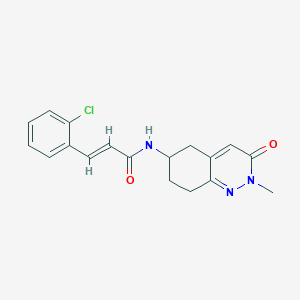

The compound “2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a heterocyclic compound . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles, which are part of the compound’s structure, are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The SMILES string representation of the compound isC1CCC (CCn2cccn2)NC1 . Physical and Chemical Properties Analysis

The compound is a solid . It has an empirical formula of C10H17N3 and a molecular weight of 179.26 . The InChI key for the compound isQDMVKNSVSMEHPF-UHFFFAOYSA-N .

科学的研究の応用

Ultrasound-assisted Synthesis in Medicinal Chemistry

Research demonstrates that compounds containing pyrazole and quinoline, similar to the structure of 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline, can be synthesized efficiently using ultrasound-assisted methods. These compounds have been found to possess significant antimicrobial properties, with certain derivatives showing potent activity against bacterial and fungal strains. Additionally, some of these compounds exhibit moderate antioxidant activity (Prasath et al., 2015).

Applications in Organic Synthesis

In another study, a method involving rhodium-catalyzed annulation was used to create pyrano[4,3,2-ij]isoquinoline derivatives. This process features dual ortho-C-H functionalization and dual cyclization in a single step. These compounds were further investigated for their optoelectronic properties, demonstrating their potential use in materials science (Wu et al., 2018).

Advances in Cycloaddition Reactions

A novel approach to generate pyrazolo[5,1-a]isoquinolines via 1,3-dipolar cycloaddition reaction has been developed. This method allows for the selective synthesis of different pyrazolo[5,1-a]isoquinoline derivatives by varying the base and reaction conditions. This advancement highlights the versatility of these compounds in synthetic organic chemistry (Zhao et al., 2016).

Role in Heterocyclic Chemistry

Studies have explored the use of 2-(2-bromophenyl)ethyl groups, related to the queried compound, as building blocks in radical cyclisation reactions. These reactions are used to synthesize tri- and tetra-cyclic heterocycles, proving the compound's significance in the creation of complex molecular architectures (Allin et al., 2005).

Photolysis and Pyrolysis in Isoquinoline Derivatives

Research on the photolysis and pyrolysis of compounds related to this compound shows complex reaction pathways. These studies contribute to understanding the chemical behavior under different conditions, which is crucial for developing new synthetic strategies and understanding reaction mechanisms (Singh & Prager, 1992).

将来の方向性

作用機序

Target of Action

The primary targets of the compound 2-(2-(1H-pyrazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects . .

特性

IUPAC Name |

2-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-5-14-12-16(9-6-13(14)4-1)10-11-17-8-3-7-15-17/h1-5,7-8H,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWIWQVHDJOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

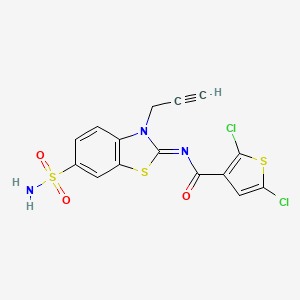

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)

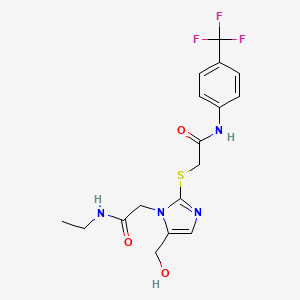

methanamine](/img/structure/B2870038.png)

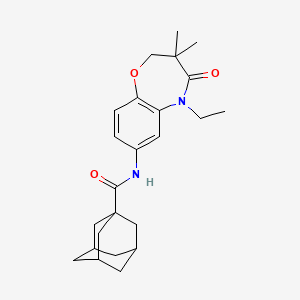

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

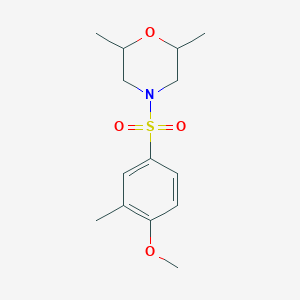

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)